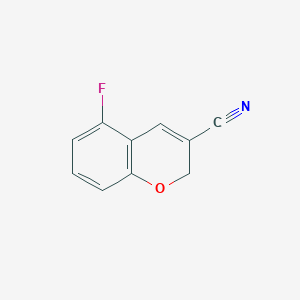

5-Fluoro-2H-chromene-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2H-chromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNYUJRJDNCUQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC=C2F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Elucidation of 5 Fluoro 2h Chromene 3 Carbonitrile Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 5-Fluoro-2H-chromene-3-carbonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a detailed map of the atomic connectivity and the chemical environment of each nucleus.

Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR Analysis

The ¹H NMR spectrum of this compound is expected to reveal characteristic signals for the protons in the chromene ring system. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of these signals would provide information about the neighboring protons and their spatial relationships. For instance, the protons on the dihydropyran ring and the aromatic ring would appear in distinct regions of the spectrum, and their coupling patterns would help to confirm their positions.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, and the chemical shifts would be indicative of the carbon's hybridization and its electronic environment. The presence of the nitrile carbon and the carbons attached to the fluorine and oxygen atoms would be particularly informative.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique. It would show a signal corresponding to the fluorine atom, and its chemical shift would be sensitive to the electronic environment. Furthermore, coupling between the fluorine nucleus and nearby proton and carbon nuclei (H-F and C-F couplings) would be observable in the respective NMR spectra, providing definitive evidence for the location of the fluorine substituent on the aromatic ring.

Table 1: Predicted NMR Data for this compound

| Technique | Expected Chemical Shift Range (ppm) | Key Expected Features |

|---|---|---|

| ¹H NMR | Aromatic region: ~6.5-7.5Aliphatic region (CH₂): ~4.5-5.0Vinylic proton: ~7.0-7.5 | Coupling between aromatic protons and with the fluorine atom. |

| ¹³C NMR | Aromatic carbons: ~110-160Aliphatic carbon (CH₂): ~60-70Nitrile carbon (CN): ~115-120 | Carbon-fluorine coupling constants (¹JCF, ²JCF, etc.). |

Two-Dimensional NMR Techniques for Connectivity Mapping (e.g., HMBC, HSQC)

An HSQC experiment would correlate the signals of protons directly attached to carbon atoms, allowing for the straightforward assignment of the signals for the CH and CH₂ groups.

The HMBC spectrum would reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule, such as the fusion of the pyran and benzene (B151609) rings and the positions of the fluoro and cyano groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the key functional groups.

The nitrile group (C≡N) would exhibit a strong and sharp absorption band in the region of 2220-2260 cm⁻¹ in the IR spectrum. The C=C bonds of the aromatic ring and the double bond in the pyran ring would give rise to absorptions in the 1500-1650 cm⁻¹ region. The C-O-C ether linkage of the chromene ring would be identifiable by its characteristic stretching vibrations, typically in the 1000-1300 cm⁻¹ range. The C-F bond would also have a characteristic stretching frequency, usually found in the 1000-1400 cm⁻¹ region.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N (Nitrile) | 2220 - 2260 | Strong, Sharp |

| C=C (Aromatic/Vinylic) | 1500 - 1650 | Medium to Strong |

| C-O-C (Ether) | 1000 - 1300 | Strong |

| C-F (Aryl Fluoride) | 1000 - 1400 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which should correspond to the calculated value for its molecular formula, C₁₀H₆FNO. The observation of the molecular ion peak [M]⁺ would confirm the molecular weight.

The fragmentation pattern observed in the mass spectrum would provide further structural information. For example, the loss of small, stable molecules or radicals such as HCN, CO, or a fluorine atom could lead to the formation of characteristic fragment ions, which would help to piece together the structure of the parent molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromene ring system is a chromophore, and the presence of the nitrile and fluoro substituents would influence its electronic structure. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show absorption bands corresponding to π→π* and n→π* transitions. The positions of the absorption maxima (λmax) and the molar absorptivity (ε) would be characteristic of the compound and could be compared with theoretical calculations to better understand its electronic properties.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is Single Crystal X-ray Diffraction (SC-XRD). If a suitable single crystal of this compound can be grown, SC-XRD analysis would provide precise information about bond lengths, bond angles, and torsion angles. This would allow for the unequivocal confirmation of the molecular structure, including the planarity of the ring systems and the spatial arrangement of the substituents.

Determination of Absolute Configuration and Conformation

The precise three-dimensional arrangement of atoms in this compound, including its absolute configuration and preferred conformation, would be unequivocally determined using single-crystal X-ray diffraction. This powerful analytical technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry.

In the absence of a crystalline sample suitable for X-ray diffraction, advanced nuclear magnetic resonance (NMR) spectroscopic techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the conformation in solution by measuring through-space interactions between protons.

Analysis of Intermolecular Interactions and Crystal Packing

The supramolecular assembly of this compound in the solid state is dictated by a network of intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal lattice. This method maps the regions of close contact between neighboring molecules, providing a fingerprint of the crystal packing.

For this compound, the presence of the fluorine atom and the nitrile group would likely lead to significant C-H···F and C-H···N interactions, which would be clearly identifiable and quantifiable through Hirshfeld surface analysis. The following table illustrates the kind of data that would be generated from such an analysis on a related chromene derivative.

| Interaction Type | Contribution (%) |

| H···H | 42.4 |

| O···H/H···O | 17.9 |

| C···H/H···C | 19.6 |

| N···H/H···N | 16.9 |

This table presents example data from a Hirshfeld surface analysis of related compounds to illustrate the typical contributions of different intermolecular contacts to the crystal packing.

Complementary Advanced Material Characterization Techniques (e.g., SEM, TGA, VSM for nanocomposite forms)

When incorporated into nanocomposites, this compound would be characterized using a suite of advanced techniques to understand the morphology, thermal stability, and magnetic properties of the resulting material.

Scanning Electron Microscopy (SEM) would be used to visualize the surface morphology of the nanocomposite. SEM images reveal the size, shape, and distribution of the nanoparticles and how the chromene derivative is integrated within the matrix. For example, in the characterization of a Fe3O4@MOF (Fe) nanocomposite, SEM was used to observe the structure of the material.

Vibrating Sample Magnetometry (VSM) is essential for characterizing the magnetic properties of nanocomposites that incorporate magnetic nanoparticles. A VSM analysis of a Fe3O4@SiO2-based nanocomposite containing a Schiff base complex of copper demonstrated the superparamagnetic behavior of the material, which is crucial for its application in magnetically separable catalysis.

Electrochemical Characterization and Adsorption Mechanism Studies

The electrochemical behavior of this compound, particularly its potential as a corrosion inhibitor, can be investigated using techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). These methods are often complemented by theoretical calculations to elucidate the adsorption mechanism at the metal-solution interface.

A study on a similar compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile (AHMCC), demonstrated its effectiveness as a corrosion inhibitor for carbon steel. The key findings from such an investigation would typically include:

Potentiodynamic Polarization (PDP): PDP curves would reveal whether the chromene derivative acts as an anodic, cathodic, or mixed-type inhibitor by observing the shift in the corrosion potential and the reduction in the corrosion current density upon its addition to the corrosive medium. The AHMCC study showed it to be a mixed-type inhibitor.

Electrochemical Impedance Spectroscopy (EIS): EIS data, often represented as Nyquist plots, would provide information on the charge transfer resistance at the metal surface. An increase in the diameter of the semicircle in the Nyquist plot upon addition of the inhibitor indicates enhanced corrosion protection. For AHMCC, a significant increase in charge transfer resistance was observed with increasing concentration.

Adsorption Isotherm: To understand the interaction between the inhibitor and the metal surface, experimental data is often fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir isotherm was found to best describe the adsorption of AHMCC, suggesting the formation of a monolayer on the steel surface.

The following table provides an example of data that would be obtained from electrochemical measurements for a corrosion inhibitor.

| Inhibitor Concentration (M) | Corrosion Current Density (µA/cm²) | Inhibition Efficiency (%) | Charge Transfer Resistance (Ω·cm²) |

| 0 | 550 | - | 50 |

| 1x10⁻⁵ | 150 | 72.7 | 200 |

| 5x10⁻⁵ | 80 | 85.5 | 450 |

| 1x10⁻⁴ | 45 | 91.8 | 800 |

| 5x10⁻⁴ | 25 | 95.5 | 1200 |

This table is a representative example of data from a corrosion inhibition study on a chromene derivative, illustrating the trend of decreasing corrosion current and increasing inhibition efficiency and charge transfer resistance with higher inhibitor concentration.

Theoretical calculations, such as Density Functional Theory (DFT), would complement these experimental findings by providing insights into the electronic properties of the this compound molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its interaction with the metal surface.

Theoretical and Computational Chemistry Investigations of 5 Fluoro 2h Chromene 3 Carbonitrile Frameworks

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the structural and electronic properties of molecules. sci-hub.se By calculating the electron density, DFT methods allow for the determination of various molecular properties, providing insights into the reactivity and stability of compounds like 5-Fluoro-2H-chromene-3-carbonitrile. These calculations are typically performed using specific basis sets, such as B3LYP/6-311+G(d,p), to ensure accurate results. sci-hub.se

The electronic structure of a molecule is pivotal in determining its chemical behavior. Key descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capacity. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. sci-hub.se A larger energy gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a more reactive species that is more prone to intramolecular charge transfer. sci-hub.sersc.org

| Chromene Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-Amino-4-(3-cyanophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | -6.5321 | -2.0806 | 4.4515 | sci-hub.se |

| 2-Amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | -6.4312 | -2.1710 | 4.2602 | sci-hub.se |

| 2-Amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | -6.708 | -1.540 | 5.168 | rsc.org |

The fluorine atom at the 5-position of the chromene ring, being highly electronegative, is expected to have a significant electron-withdrawing effect. This would likely lower both the HOMO and LUMO energy levels. The carbonitrile group at the 3-position also contributes to the electronic landscape of the molecule.

Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of quantum chemical parameters that further describe a molecule's reactivity. These parameters are often derived from the HOMO and LUMO energies and include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). sci-hub.se

Electronegativity (χ): Represents the power of an atom or group of atoms to attract electrons.

Chemical Potential (μ): Is related to the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap. rsc.org

Global Softness (S): Is the reciprocal of hardness and indicates the capacity of a molecule to accept electrons. A softer molecule is more reactive. rsc.org

Electrophilicity Index (ω): Quantifies the energy lowering of a system when it is saturated with electrons from the environment.

| Parameter | 2-Amino-4-(3-cyanophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile sci-hub.se | 2-Amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile sci-hub.se |

|---|---|---|

| Electronegativity (χ) (eV) | 4.3063 | 4.3011 |

| Chemical Potential (μ) (eV) | -4.3063 | -4.3011 |

| Chemical Hardness (η) (eV) | 2.2257 | 2.1301 |

| Global Softness (S) (eV⁻¹) | 0.4492 | 0.4694 |

| Electrophilicity Index (ω) (eV) | 4.1678 | 4.3403 |

The three-dimensional structure of a molecule is crucial for its biological activity. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule, i.e., the conformer with the lowest energy. For cyclic systems like the 2H-chromene ring, different puckering conformations are possible. For instance, the pyran ring in some pyranochromene derivatives has been observed to adopt half-chair or sofa conformations. researchgate.net

Computational methods can be used to perform a potential energy surface scan by systematically rotating flexible bonds to identify all possible low-energy conformers. The stability of these conformers is then evaluated, and the global minimum energy structure is determined. This information is vital for understanding how this compound might fit into the active site of a biological target. The stability of different conformers can be compared by their relative energies, often expressed in kcal/mol.

Molecular Docking Simulations for Investigating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. For chromene derivatives, docking studies have been successfully employed to investigate their interactions with various biological targets, including DNA gyrase and proteins implicated in cancer. sci-hub.senih.gov

In a typical molecular docking study of this compound, a 3D model of the compound would be generated and docked into the active site of a chosen protein target. The docking algorithm would then explore various binding poses and score them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The results would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. For example, a study on indole-tethered chromene derivatives identified a compound that formed five hydrogen bonds with the tubulin protein, with a binding energy of -6.4 kcal/mol. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the HOMO of one molecule and the LUMO of another. wikipedia.org This theory is particularly useful for explaining pericyclic reactions and other chemical transformations. wikipedia.org In the context of this compound, FMO analysis can provide insights into its reactivity patterns and the nature of its electronic transitions. rsc.org

The spatial distribution of the HOMO and LUMO provides a visual representation of the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. This information is crucial for understanding intramolecular charge transfer (ICT), which can be important for properties like non-linear optics. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. A QSAR study involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds with known activities. Statistical methods are then used to build a model that relates these descriptors to the activity.

For chromene derivatives, 2D QSAR and other modeling approaches have been used to analyze structure-activity relationships for their antimicrobial and anticancer effects. nih.gov A QSAR model for a series of compounds including this compound could help in designing more potent analogues by identifying the key structural features that contribute to a particular biological activity.

Derivation of Predictive Models for Biological Activity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are instrumental in understanding the biological potential of novel compounds. While specific QSAR models exclusively for this compound are not extensively documented, studies on related chromene derivatives provide a basis for deriving such models. These studies often involve the synthesis of a series of analogs, evaluation of their biological activity, and subsequent correlation with computed molecular descriptors. nih.govbac-lac.gc.ca

For instance, 2D-QSAR models have been developed for pyridine-3-carbonitrile (B1148548) derivatives, which share structural similarities with the chromene-3-carbonitrile core. These models can help in predicting the vasorelaxant activity of new compounds based on their structural features. researchgate.net Similarly, molecular docking studies on various chromene derivatives have been performed to predict their binding affinities to specific biological targets, such as enzymes and receptors. nih.govsci-hub.rujbcpm.com These computational approaches are crucial in the rational design of new therapeutic agents. nih.gov

Correlation of Molecular Descriptors with Observed Efficacy

The biological efficacy of chromene derivatives is often correlated with various molecular descriptors that quantify their physicochemical properties. Density Functional Theory (DFT) calculations are frequently employed to determine these descriptors, which include electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO energy gap, and global reactivity parameters such as hardness and softness. researchgate.netrsc.org

Studies on related chromene structures have shown that modifications to the chromene core, including the introduction of different substituents, can significantly alter these descriptors and, consequently, the biological activity. nih.govresearchgate.net For example, the introduction of a fluorine atom, as in the 5-fluoro position, is known to influence the electronic properties and metabolic stability of a molecule. sci-hub.se The correlation of these descriptors with experimentally observed activities, such as antimicrobial or anticancer effects, is a cornerstone of modern drug discovery. nih.gov

Table 1: Calculated Molecular Descriptors for a Related Chromene Derivative (4a)

| Descriptor | Value |

| HOMO Energy | -6.708 eV |

| LUMO Energy | -1.540 eV |

| Energy Gap (ΔE) | 5.168 eV |

| Hardness (η) | 0.094 eV |

| Softness (S) | 5.266 eV |

Data sourced from a study on 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (4a) and is intended to be illustrative for the chromene framework. researchgate.netnih.gov

Investigation of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties of organic molecules is a burgeoning field of research due to their potential applications in optoelectronics and photonics. Chromene derivatives, with their extended π-conjugated systems, are promising candidates for NLO materials. researchgate.netnih.govrsc.org

Table 2: Calculated NLO Properties for a Related Chromene Derivative (4a)

| NLO Property | Calculated Value |

| Average Polarizability (⟨α⟩) | 6.77005 × 10⁻²³ esu |

| Second Hyperpolarizability (γ) | 0.145 × 10⁴ esu |

Data sourced from a study on 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (4a) and is intended to be illustrative for the chromene framework. researchgate.netnih.gov

Hirshfeld Surface and Fingerprint Plot Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides insights into the packing of molecules and the nature and prevalence of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. sci-hub.se

For chromene derivatives, Hirshfeld surface analysis has been employed to understand the supramolecular assembly. sci-hub.se While a crystal structure for this compound is not available in the cited literature, studies on fluoro-substituted chromenes and other related structures provide a good indication of the expected interactions. For instance, in a study of a fluoro-substituted tetrahydropyridine, H···H, C···H/H···C, and F···H/H···F contacts were found to be the most significant contributors to the crystal packing. nih.gov It is anticipated that for this compound, similar interactions, along with potential N···H or O···H contacts, would play a crucial role in its solid-state architecture.

Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Fluoro-Substituted Heterocycle

| Intermolecular Contact | Contribution (%) |

| H···H | 47.9 |

| C···H/H···C | 30.7 |

| F···H/H···F | 12.4 |

Data sourced from a study on ethyl 1-(4-fluoro-phenyl)-4-[(4-fluoro-phen-yl)amino]-2,6-diphenyl-1,2,5,6-tetra-hydro-pyridine-3-carboxyl-ate and is intended to be illustrative of a fluoro-substituted heterocyclic system. nih.gov

Structure Activity Relationship Sar and Mechanistic Biological Investigations of 5 Fluoro 2h Chromene 3 Carbonitrile Analogs

Comprehensive Assessment of Diverse Biological Activities in Chromene Derivatives

The chromene nucleus is a versatile scaffold that has been extensively modified to generate a wide range of biologically active molecules. The following sections detail the diverse activities observed in derivatives of 2H-chromene-3-carbonitrile.

In Vitro Anticancer and Antiproliferative Activity against Human Cell Lines

Chromene derivatives, particularly those bearing a 2-amino-3-cyano-4-aryl-4H-chromene framework, have demonstrated significant cytotoxic effects against various human cancer cell lines. nih.govfrontiersin.org These compounds have shown potent activity against breast cancer (MCF-7, MDA-MB-231), colon cancer (HCT-116), and other tumor cell lines. researchgate.netorientjchem.org

For instance, a series of novel 2H-chromene derivatives were synthesized and evaluated for their cytotoxic activity against MDA-MB-231, MCF-7, and HeLa cell lines. researchgate.net One of the most potent compounds exhibited IC₅₀ values of 5.36 ± 0.50 µM, 7.82 ± 0.60 µM, and 9.28 ± 0.70 µM against these cell lines, respectively. researchgate.net Similarly, certain indole-tethered chromene derivatives have shown promising anticancer activity. nih.gov Notably, compounds with a fluorine substituent at the 5th position of the indole (B1671886) ring were the most potent against all tested cell lines, with IC₅₀ values ranging from 7.9 to 9.1 µM. nih.gov

The anti-proliferative activity of various chromene derivatives is summarized in the table below.

| Compound/Analog | Cell Line | IC₅₀ (µM) | Reference |

| Chromene derivative 3 | MDA-MB-231 | 5.36 ± 0.50 | researchgate.net |

| Chromene derivative 3 | MCF-7 | 7.82 ± 0.60 | researchgate.net |

| Chromene derivative 3 | HeLa | 9.28 ± 0.70 | researchgate.net |

| Indole-tethered chromene 4c (5-fluoro) | A549 | 7.9 | nih.gov |

| Indole-tethered chromene 4d (5-fluoro) | PC-3 | 9.1 | nih.gov |

| Indole-tethered chromene 4d (5-fluoro) | MCF-7 | 8.5 | nih.gov |

| 2-amino-4-(4-chlorophenyl)-cyclohepta[b]pyran-3-carbonitrile (3d) | MCF-7 | 4.55 ± 0.88 | rsc.org |

| 2-amino-4-(4-chlorophenyl)-cyclohepta[b]pyran-3-carbonitrile (3d) | MDA-MB 231 | 9.87 ± 0.89 | rsc.org |

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral, Antitubercular)

The chromene scaffold is associated with a broad spectrum of antimicrobial activities. researchgate.netsciforum.net Numerous studies have reported the synthesis of chromene derivatives with significant antibacterial and antifungal properties. bac-lac.gc.canih.gov For example, a series of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile derivatives were synthesized and showed potent antimicrobial activities against various human pathogens. nih.gov Some of these compounds exhibited promising minimum inhibitory concentrations (MIC) ranging from 0.007 to 3.9 µg/mL. nih.gov

The antimicrobial potential of chromene derivatives extends to antitubercular and antiviral activities. researchgate.net While specific data on 5-Fluoro-2H-chromene-3-carbonitrile is not available, the general antimicrobial profile of related compounds suggests that it could be a promising area of investigation.

The table below presents the minimum inhibitory concentration (MIC) of selected chromene analogs against various microbial strains.

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| 2-amino-4-(4-bromophenyl)-7-hydroxy-6-(p-tolylazo)-4H-chromene-3-carbonitrile | S. aureus | 0.98 | nih.gov |

| 2-amino-4-(4-bromophenyl)-7-hydroxy-6-(p-tolylazo)-4H-chromene-3-carbonitrile | B. subtilis | 1.95 | nih.gov |

| 2-amino-4-(4-bromophenyl)-7-hydroxy-6-(p-tolylazo)-4H-chromene-3-carbonitrile | E. coli | 0.49 | nih.gov |

| 2-amino-4-(4-bromophenyl)-7-hydroxy-6-(p-tolylazo)-4H-chromene-3-carbonitrile | C. albicans | 3.9 | nih.gov |

Anti-inflammatory and Antioxidant Effects

Chronic inflammation is a key factor in the progression of many diseases, and compounds with anti-inflammatory properties are of great therapeutic interest. Derivatives of 4H-chromene and chromeno[2,3-b]pyridine have been shown to exert anti-inflammatory and anti-fibrotic effects. researchgate.netnih.gov One such derivative, 2,4-diamino-5-(1-hydroxynaphthalen-2-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile (N1), was found to significantly decrease the expression of cyclooxygenase-2 (COX-2) in human corneal fibroblasts stimulated with TGF-β1. researchgate.netnih.gov The anti-inflammatory action of these compounds is often linked to the suppression of key signaling molecules such as STAT3 and NF-κB. researchgate.netnih.gov

In addition to their anti-inflammatory properties, some chromene derivatives have also demonstrated antioxidant activity. researchgate.net The ability of these compounds to scavenge free radicals contributes to their protective effects against cellular damage.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Isoforms, Protein Kinases like VEGFR-2, BRAF, Dihydrofolate Reductase)

The therapeutic effects of many chromene derivatives are attributed to their ability to inhibit specific enzymes that play crucial roles in disease pathogenesis. Notably, certain 2H-chromene analogs have been identified as potent inhibitors of protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF. researchgate.net

One promising 2H-chromene derivative demonstrated significant inhibitory activity against VEGFR-2 with an IC₅₀ value of 0.224 µM and against BRAF with an IC₅₀ of 1.695 µM. researchgate.net This same compound also showed inhibitory effects on dihydrofolate reductase (DHFR), an important target in cancer chemotherapy, with an IC₅₀ of 2.217 ± 0.014 µM. researchgate.net Furthermore, some chromeno[2,3-b]pyridine derivatives have been investigated as inhibitors of the inflammatory kinases TBK1 and IKKε. nih.gov

The enzyme inhibitory activities of selected chromene analogs are detailed in the table below.

| Compound/Analog | Enzyme Target | IC₅₀ (µM) | Reference |

| Chromene derivative 3 | VEGFR-2 | 0.224 | researchgate.net |

| Chromene derivative 3 | BRAF | 1.695 | researchgate.net |

| Chromene derivative 3 | DHFR | 2.217 ± 0.014 | researchgate.net |

| Sorafenib (Reference) | VEGFR-2 | 0.045 | researchgate.net |

| Vemurafenib (Reference) | BRAF | 0.468 | researchgate.net |

| Methotrexate (Reference) | DHFR | 0.4315 ± 0.019 | researchgate.net |

Impact of Fluorine Substitution on Compound Potency and Selectivity

The introduction of fluorine atoms into a drug molecule can have a profound impact on its physicochemical properties and biological activity. smolecule.com Fluorine's high electronegativity and ability to form strong bonds with carbon can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. In the context of chromene derivatives, fluorination has often been associated with enhanced potency and selectivity.

For example, studies on indole-tethered chromene derivatives revealed that a fluorine substituent at the 5th position of the indole ring resulted in the most potent cytotoxic activity against tested cancer cell lines. nih.gov This highlights the critical role that the position and nature of substituents play in determining the biological effects of these compounds. The enhanced activity of fluorinated analogs is often attributed to favorable interactions, such as hydrogen bonding, with the active sites of target enzymes.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which chromene derivatives exert their biological effects is crucial for the development of new therapeutic agents. Research has revealed that these compounds can act through a variety of pathways.

In the context of cancer, many chromene derivatives induce apoptosis (programmed cell death) in tumor cells. tandfonline.com This is often achieved through the modulation of key apoptotic proteins, such as the overexpression of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.net Additionally, some chromene analogs can cause cell cycle arrest, preventing cancer cells from proliferating. researchgate.net For instance, one potent 2H-chromene derivative was found to induce cell cycle arrest at the G0-G1 phase in MDA-MB-231 cells. researchgate.net

Other mechanisms of action include the disruption of microtubule dynamics, which is essential for cell division, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors with nutrients). nih.gov The anti-inflammatory effects of certain chromene derivatives are mediated by the suppression of key inflammatory signaling pathways, including those involving STAT3, Smad2, and NF-κB. researchgate.netnih.gov The ability of these compounds to inhibit specific enzymes, as discussed in section 5.1.4, is also a primary mechanism contributing to their therapeutic potential.

DNA Interaction Studies (e.g., Groove Binding, Intercalation)

The interaction of small molecules with DNA is a critical mechanism for their cytotoxic effects, often leading to the inhibition of replication and transcription processes. researchgate.net For chromene derivatives, non-covalent interactions such as groove binding and intercalation are the primary modes of DNA engagement. researchgate.netnih.gov

Studies on various chromene-3-carbonitrile derivatives have shed light on their potential to bind to DNA. For instance, spectroscopic investigations, including UV-visible absorption and fluorescence quenching experiments, have been employed to study these interactions. One study on 8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene (MMNC) revealed that it interacts with the minor groove of DNA. nih.gov The binding constant (Ka) for this interaction was determined to be 3.09 × 10^3 M−1, suggesting a moderate binding affinity. nih.gov Molecular docking simulations further supported this finding, indicating a favorable binding of the molecule within the DNA minor groove. nih.gov

Another study on a series of 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives also pointed towards a strong antiproliferative effect mediated through DNA interaction. rsc.orgnih.gov Furthermore, research on chromenopyrimidine derivatives, which share structural similarities, has shown that these molecules can exhibit an intercalation mode of binding with DNA, characterized by hypochromism in their absorption spectra upon titration with DNA. researchgate.net

While direct DNA interaction studies on this compound are not extensively documented in the available literature, the findings from structurally related compounds suggest that it likely interacts with DNA, possibly through groove binding, a common mechanism for this class of molecules. The presence of the electron-withdrawing fluorine atom and the planar chromene ring could influence the binding affinity and mode of interaction with DNA.

Table 1: DNA Binding Characteristics of Chromene Analogs

| Compound/Analog | Method(s) of Study | Proposed Mode of Interaction | Binding Constant (Ka) | Reference |

| 8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene (MMNC) | Spectroscopic techniques, Molecular docking | Minor groove binding | 3.09 × 10^3 M−1 | nih.gov |

| Chromenopyrimidine derivatives | Electronic absorption titration | Intercalation | Not specified | researchgate.net |

| 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | Not specified | DNA interaction | Not specified | rsc.orgnih.gov |

Cellular Pathway Modulation (e.g., Apoptosis Induction via Caspase Activation)

A significant aspect of the anticancer activity of chromene derivatives is their ability to induce programmed cell death, or apoptosis, in cancer cells. researchgate.net This process is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases.

Numerous studies have demonstrated that substituted 4H-chromenes are potent activators of the caspase cascade and inducers of apoptosis. researchgate.net The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the execution phase of apoptosis, leading to the cleavage of cellular substrates and ultimately, cell death. nih.gov

For example, a series of pyridine- and chromene-carbonitrile analogs were investigated for their anticancer properties. One of the most potent compounds, a pyridine-3-carbonitrile (B1148548) derivative, was found to stimulate apoptosis in MCF-7 breast cancer cells by activating caspase-3. This compound also caused cell cycle arrest at the S phase and an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis.

Similarly, a study on fused pyran derivatives, which include the chromene scaffold, showed that these compounds induce apoptosis and cause cell cycle arrest. nih.gov Specifically, 3-amino-9-methoxy-1-aryl-1H-benzo[f]chromene-2-carbonitrile was shown to induce apoptosis by disrupting the mitochondrial transmembrane potential and activating caspase-3/7. nih.gov

While specific studies on this compound are limited, the consistent findings across a range of related chromene-3-carbonitrile analogs strongly suggest that this compound would also likely induce apoptosis through the activation of caspase-dependent pathways. The substitution pattern, including the 5-fluoro group, is expected to influence the potency of this effect.

Table 2: Apoptosis and Caspase Activation by Chromene Analogs

| Compound/Analog | Cell Line(s) | Key Findings | Reference |

| Pyridine-3-carbonitrile derivative | MCF-7 | Stimulated apoptosis via caspase-3 activation, cell cycle arrest at S phase | |

| 3-amino-9-methoxy-1-aryl-1H-benzo[f]chromene-2-carbonitrile | MCF7/ADR | Induced apoptosis, disrupted mitochondrial transmembrane potential, activated caspase-3/7 | nih.gov |

| 3-amino/3,5-diamino-1-aryl-1H-benzo[f]chromene-2-carbonitrile | Not specified | Induced apoptosis, regulated apoptosis-related genes | nih.gov |

Specific Protein Target Modulation

The biological effects of chromene derivatives are often mediated by their interaction with specific protein targets within the cell. Identifying these targets is crucial for understanding their mechanism of action.

One of the well-documented targets for chromene analogs is tubulin. researchgate.net Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. A series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles were identified as microtubule-disrupting agents, leading to G2/M cell cycle arrest. nih.gov

Another important class of protein targets for chromene derivatives are kinases. For example, 3-amino-8-bromo/methoxy-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives have been shown to target the c-Src kinase enzyme. nih.gov

Table 3: Protein Targets of Chromene Analogs

| Compound/Analog | Protein Target | Biological Effect | Reference |

| 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles | Tubulin | Microtubule disruption, G2/M cell cycle arrest | nih.gov |

| 3-amino-8-bromo/methoxy-1-aryl-1H-benzo[f]chromene-2-carbonitrile | c-Src kinase | Inhibition of kinase activity | nih.gov |

| Indole-tethered chromene derivatives | Tubulin | Good binding affinity in molecular docking studies |

Stereochemical Influence on Biological Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For chiral molecules, different enantiomers can exhibit distinct pharmacological profiles.

In the context of chromene derivatives, the synthesis of chiral 3-nitro-2H-chromenes has been a subject of interest, as these can serve as precursors for various chiral chromene and chromane (B1220400) derivatives. chim.it Kinetic resolution of racemic 3-nitro-2H-chromenes has been achieved using asymmetric cycloaddition reactions, yielding enantiomerically enriched products. chim.it

Although specific studies on the stereochemical influence on the biological efficacy of this compound are not detailed in the provided search results, it is a well-established principle in medicinal chemistry that the chirality of a compound can significantly affect its interaction with chiral biological targets such as enzymes and receptors. Therefore, if the 2-position of the 2H-chromene ring is substituted, creating a chiral center, it is highly probable that the individual enantiomers would display different levels of biological activity. Further research into the stereoselective synthesis and biological evaluation of enantiomerically pure analogs of this compound is warranted to fully elucidate its therapeutic potential.

Derivatization and Functionalization Strategies for Expanding the 5 Fluoro 2h Chromene 3 Carbonitrile Chemical Space

Synthesis of Fused Polycyclic Chromene Derivatives

The fusion of additional heterocyclic rings onto the 5-fluoro-2H-chromene-3-carbonitrile core represents a powerful strategy to create novel, rigid, and structurally complex molecular architectures. These fused systems often exhibit unique chemical and physical properties.

Pyrano-chromene Scaffolds

The synthesis of pyrano-chromene scaffolds from 2H-chromene-3-carbonitrile precursors can be achieved through various multi-component reactions. A common approach involves the reaction of a salicylaldehyde (B1680747) derivative, such as 5-fluorosalicylaldehyde, with an active methylene (B1212753) compound like malononitrile (B47326), and a third component which can vary to introduce diversity. For instance, the reaction of fluorinated 2-arylchroman-4-ones with malononitrile under basic conditions can yield 4,5-diaryl-4H,5H-pyrano[3,2-c]chromenes. nih.gov Another strategy involves a one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and a 4-hydroxycoumarin (B602359) derivative, which can be catalyzed by various agents, including magnetic nanoparticles, to produce dihydro-pyrano[3,2-c]chromenes in high yields. tandfonline.com The use of 5-fluorosalicylaldehyde in these reactions would directly lead to the desired 5-fluoro-pyrano-chromene derivatives.

A general synthetic route to pyrano[3,2-c]chromenes is depicted below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| Salicylaldehyde | Malononitrile | 4-Hydroxycoumarin | e.g., Piperidine (B6355638), Reflux | Dihydro-pyrano[3,2-c]chromene |

| 2-Hydroxyacetophenone | Benzaldehyde (B42025) | p-Toluenesulfonic acid | One-pot | (E)-3-arylidene-2-aryl-chroman-4-one |

| (E)-3-arylidene-2-aryl-chroman-4-one | Malononitrile | Basic conditions | - | 4,5-Diaryl-4H,5H-pyrano[3,2-c]chromene |

Chromeno[3,4-c]pyridine and Chromeno[4,3-c]pyridine Derivatives

The nitrogen-containing fused systems of chromenopyridines are of significant interest. The synthesis of chromeno[3,4-c]pyridines can be achieved through reactions of 2-imino-2H-chromene-3-carbonitrile derivatives. For example, the reaction of salicylaldehydes with multiple equivalents of malononitrile can lead to the formation of 2-(4,5-diamino-1-cyano-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitriles through a series of Michael additions, cyclizations, and isomerizations. mdpi.com The use of 5-fluorosalicylaldehyde in this reaction would furnish the corresponding 5-fluoro-chromeno[3,4-c]pyridine derivative.

Conversely, chromeno[4,3-b]pyridines can be synthesized via a one-pot, three-component reaction of 3-formylchromones, 1,1-enediamines, and various alcohols or amines in an environmentally friendly solvent. vjs.ac.vn This method offers a versatile approach to highly substituted chromeno[4,3-b]pyridine compounds.

A representative synthesis of a chromeno[3,4-c]pyridine derivative is outlined in the following table:

| Starting Material | Reagent | Conditions | Intermediate | Final Product |

| Salicylaldehyde | Malononitrile (excess) | Basic catalyst | 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile | 2-(4,5-diamino-1-cyano-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitrile |

Chromeno[4,3-c]pyrazoles and Chromeno[4,3-e]researchgate.netacs.orgdiazepines

The synthesis of chromeno[4,3-c]pyrazoles can be accomplished through a one-pot, three-component reaction of malononitrile and a salicylaldehyde with hydrazine (B178648) hydrate. researchgate.net This reaction proceeds via the in-situ formation of a 2-imino-2H-chromene-3-carbonitrile intermediate, which then undergoes cyclization with hydrazine. The use of 5-fluorosalicylaldehyde would directly yield the corresponding 8-fluoro-chromeno[4,3-c]pyrazole. Research has also been conducted on chromeno[4,3-c]pyrazol-4(2H)-one derivatives as potential kinase inhibitors. unifi.it

Furthermore, the reaction of the 2-imino-2H-chromene-3-carbonitrile intermediate with o-phenylenediamine (B120857) can lead to the formation of chromeno[4,3-e] researchgate.netnih.govdiazepines. researchgate.net These reactions highlight the utility of the chromene scaffold as a building block for diverse polycyclic systems.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent/Temperature | Product |

| Malononitrile | Salicylaldehyde | Hydrazine Hydrate | Isopropyl alcohol, 40 °C | 1,9b-dihydrochromeno[4,3-c]pyrazole-3,4-diamine |

| 2-Imino-2H-chromene-3-carbonitrile | o-Phenylenediamine | Isopropyl alcohol, Ultrasonic activation | - | 13,13a-dihydrobenzo[b]chromeno[4,3-e] researchgate.netnih.govdiazepine-6,7-diamine |

Introduction of Diverse Pharmacophoric Moieties

The introduction of specific pharmacophoric groups onto the this compound framework is a key strategy for modulating its biological and chemical properties.

Sulfonamide and Sulfonyl Fluoride (B91410) Conjugation

The sulfonamide group is a well-established pharmacophore. Chromene-sulfonamide hybrids can be synthesized through a multi-component reaction to first form a chromene derivative with a free amino group, which is then reacted with an appropriate sulfonyl chloride. researchgate.net Another approach involves the synthesis of 4-oxo-4H-chromene-2-carboxylic acids, which are then coupled with aminosulfonamides. unifi.itnih.gov

More directly, the synthesis of sulfonyl fluoride-substituted 4H-chromene derivatives has been demonstrated through a one-pot, sequential three-component reaction between a salicylaldehyde, an indole (B1671886), and 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF). acs.orgacs.orgnih.gov This method provides direct access to chromene-3-sulfonyl fluorides. The resulting sulfonyl fluorides can be further diversified through sulfur fluoride exchange (SuFEx) reactions to produce sulfonates and sulfonamides. researchgate.net The use of 5-fluorosalicylaldehyde in these reactions would lead to the desired 5-fluoro-chromene-3-sulfonyl fluoride derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Salicylaldehyde | Indole | 2-Bromoprop-2-ene-1-sulfonyl fluoride | 4-(1H-Indol-3-yl)-4H-chromene-3-sulfonyl fluoride |

| Salicylaldehyde | 2-Chloroprop-2-ene-1-sulfonyl fluoride | Pyrrole | Pyrrole-4H-chromene-embedded vinyl sulfonyl fluoride |

Azo Dye Integrations

The integration of an azo dye moiety into the chromene structure can be achieved through diazotization and coupling reactions. nih.gov Typically, an amino-substituted chromene derivative is diazotized and then coupled with a suitable aromatic compound. Alternatively, a diazonium salt can be coupled with a chromene derivative that is activated for electrophilic substitution. For instance, novel azo Schiff base disperse dyes have been synthesized by reacting an amino-chromene derivative with vanillin (B372448) and ninhydrin, followed by coupling with a diazonium salt. researchgate.net The synthesis of 2-amino-6-(4-ethoxyphenylazo)-4-phenyl-4H-benzo[h]chromene-3-carbonitrile derivatives has been achieved via a three-component reaction of 1-naphthalenol-4-[(4-ethoxyphenyl)azo], a benzaldehyde derivative, and malononitrile. nih.gov The introduction of a fluorine atom on the chromene ring, for example at the 5-position, can influence the electronic properties and color of the resulting azo dye. uobabylon.edu.iqiipseries.org

A general approach to chromene-based azo dyes is summarized below:

| Chromene Precursor | Diazonium Salt Source | Coupling Conditions | Product Type |

| Amino-substituted chromene | Diazotized aniline (B41778) derivative | Acidic or basic medium | Azo-chromene dye |

| Hydroxy-substituted chromene | Diazonium salt | Basic medium | Azo-chromene dye |

Isoxazole (B147169), Triazole, and Other Heterocyclic Functionalizations

A key strategy for modifying the this compound core involves the introduction of other heterocyclic moieties, such as isoxazoles and triazoles. These additions are often achieved through multi-step sequences that first install a reactive handle onto the chromene scaffold, followed by a cyclization reaction to form the new ring.

Isoxazole and Triazole Ring Formation:

A common and effective method for introducing isoxazole and 1,2,3-triazole rings is through a [3+2] cycloaddition reaction. This approach typically begins with the modification of a precursor chromene structure. For instance, research on analogous 2H-chromene systems demonstrates a viable pathway that can be adapted for the 5-fluoro derivative. nih.govresearchgate.net

The synthetic sequence often starts with a 2-hydroxy-2H-chromene-3-carboxylate precursor, which is reacted with propargyl bromide to introduce an alkyne functionality, yielding a propargylated intermediate. nih.govresearchgate.net This terminal alkyne is a versatile handle for cycloaddition reactions.

1,2,3-Triazole Synthesis: The propargylated 2H-chromene can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," with various aryl or alkyl azides. nih.govresearchgate.net This reaction is highly efficient and regioselective, leading exclusively to the 1,4-disubstituted 1,2,3-triazole ring system linked to the chromene core. researchgate.netacs.org

Isoxazole Synthesis: To form an isoxazole ring, the same propargylated chromene intermediate can be reacted with different aryl aldoximes in the presence of a dehydrating agent like chloramine-T. nih.govresearchgate.net This reaction proceeds via an in-situ generation of a nitrile oxide from the aldoxime, which then undergoes a 1,3-dipolar cycloaddition with the alkyne to furnish the isoxazole-functionalized chromene derivative. nih.govnanobioletters.com

These cycloaddition strategies are highly modular, allowing for the creation of large libraries of derivatives by simply varying the azide (B81097) or aldoxime reaction partner.

| Heterocycle | Key Reaction | Reagents | Notes |

| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Propargylated Chromene, Aryl/Alkyl Azides, Copper(I) Catalyst | A highly efficient and regioselective "click" reaction. nih.govresearchgate.net |

| Isoxazole | 1,3-Dipolar Cycloaddition | Propargylated Chromene, Aryl Aldoximes, Chloramine-T | Involves the in-situ formation of a nitrile oxide intermediate. nih.govresearchgate.net |

Other Heterocyclic Functionalizations:

Beyond isoxazoles and triazoles, the chromene core can be elaborated to form more complex, fused heterocyclic systems. One notable example involves the transformation of 2-imino-2H-chromene-3-carbonitrile derivatives, which are closely related to the target compound. Through reactions with malononitrile, it is possible to construct fused pyridine (B92270) rings, leading to novel chromeno[3,4-c]pyridine structures. researchgate.net This type of domino reaction, which involves multiple bond-forming events in a single pot, represents an efficient pathway to significant increases in molecular complexity. researchgate.net

Strategies for Enhancing Molecular Complexity and Diversity

Moving beyond the simple attachment of a single heterocycle, various synthetic strategies can be employed to build more intricate and diverse molecular architectures from the this compound framework. These methods focus on creating fused ring systems, introducing multiple functional groups simultaneously, and utilizing modern synthetic techniques.

Multicomponent Reactions (MCRs):

MCRs are powerful tools for building molecular complexity in a single step from three or more starting materials. The synthesis of 2-amino-4H-chromenes, which are structural isomers and common derivatives, frequently utilizes a one-pot condensation of a salicylaldehyde, an active methylene compound (like malononitrile), and a C-H acid (such as dimedone). orientjchem.orgacs.org This approach rapidly generates densely functionalized chromene products. researchgate.netmdpi.com By carefully selecting the starting components, a wide diversity of substituents can be introduced around the chromene core, creating libraries of compounds with varied steric and electronic properties.

Formation of Fused and Complex Ring Systems:

The inherent reactivity of the chromene scaffold can be harnessed to construct larger, polycyclic systems.

Photocatalysis: Visible-light photocatalysis offers a modern approach to chromene functionalization. For example, radical-based transformations can lead to the formation of complex chromeno[4,3-b]chromenes, effectively dimerizing and fusing the core structure to create significantly more complex molecules. nih.gov

Domino Reactions: As mentioned previously, domino reactions starting from precursors like 2-imino-2H-chromene-3-carbonitrile can yield fused chromeno[3,4-c]pyridines, demonstrating an efficient method for assembling complex heterocyclic systems. researchgate.net

Cross-Coupling Reactions for Derivatization:

The benzene (B151609) ring of the chromene scaffold is amenable to late-stage functionalization using transition-metal-catalyzed cross-coupling reactions. By introducing a halide (e.g., an iodo or bromo group) onto the aromatic ring, chemists can use this as a handle for reactions like the Sonogashira coupling. nih.gov This allows for the attachment of a wide variety of alkynyl fragments, which can be further functionalized. This strategy was effectively used to prepare a series of 6-alkynyl-3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, demonstrating that even sterically demanding groups can be installed to enhance molecular diversity. nih.gov

| Strategy | Description | Example Outcome | Key Advantage |

| Multicomponent Reactions (MCRs) | One-pot reaction of ≥3 starting materials to form a complex product. | Densely functionalized 2-amino-4H-chromenes. orientjchem.org | High efficiency and rapid generation of molecular diversity. |

| Fused Ring Formation | Intramolecular or intermolecular reactions that create new rings fused to the chromene core. | Chromeno[4,3-b]chromenes, nih.gov Chromeno[3,4-c]pyridines. researchgate.net | Significant increase in molecular complexity and rigidity. |

| Cross-Coupling Reactions | Transition-metal catalyzed reactions to form new C-C or C-heteroatom bonds. | 6-Alkynyl-2H-chromene derivatives via Sonogashira coupling. nih.gov | Late-stage functionalization with a broad range of substituents. |

Future Research Directions and Emerging Frontiers in 5 Fluoro 2h Chromene 3 Carbonitrile Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of chromene derivatives is a well-established area of research; however, traditional methods often rely on harsh reagents and generate significant chemical waste, posing environmental concerns. nih.govresearchgate.net The future of synthesizing 5-Fluoro-2H-chromene-3-carbonitrile lies in the adoption of green and sustainable chemistry principles that enhance efficiency while minimizing environmental impact. ijpsjournal.com

Key areas of development include:

Innovative Energy Sources: Methods such as microwave irradiation and ultrasound-assisted synthesis are being implemented to accelerate reaction times and increase yields, often under solvent-free or aqueous conditions. researchgate.net

Eco-Friendly Catalysts and Solvents: There is a significant shift towards using biodegradable and reusable catalysts. ajgreenchem.com For instance, magnetic nanocomposites like Fe3O4@SiO2-SO3H have been successfully used, allowing for easy separation and recycling. jwent.net The use of green solvents like water and ethanol (B145695), or solvent-free conditions, further reduces the environmental footprint of chromene synthesis. researchgate.netijpsjournal.com

Mechanochemistry: This approach involves conducting reactions in the solid state with minimal or no solvent, activated by mechanical force (e.g., grinding), representing a highly sustainable alternative to traditional solution-phase synthesis. nih.gov

Table 1: Comparison of Conventional vs. Sustainable Synthetic Methods for Chromene Derivatives

| Feature | Conventional Methods | Sustainable Methods | Examples of Sustainable Approaches |

|---|---|---|---|

| Energy Source | Thermal heating (oil baths, heating mantles) | Microwave, Ultrasound | Microwave-assisted synthesis using ionic liquids; Ultrasound-assisted synthesis in aqueous media. researchgate.net |

| Solvents | Often requires toxic, volatile organic solvents | Water, ethanol, ionic liquids, or solvent-free conditions | Synthesis in water at elevated temperatures; Solvent-free reactions under thermal or microwave conditions. researchgate.netijpsjournal.com |

| Catalysts | Homogeneous catalysts, often harsh acids/bases | Heterogeneous, recyclable, biodegradable catalysts | Eggshell/Fe3O4 nanocomposites; Fe3O4@SiO2-SO3H magnetic nanocatalysts. ajgreenchem.comjwent.net |

| Reaction Time | Often several hours to days | Minutes to a few hours | Reduction in reaction times from hours to 15-20 minutes has been reported. researchgate.netjwent.net |

| Waste Generation | High, with difficult-to-treat waste streams | Low, with emphasis on catalyst recycling and benign byproducts | Magnetic separation of catalysts for reuse over multiple cycles with negligible loss of activity. jwent.net |

| Yield | Variable | Generally high to excellent | Yields reported between 90-99%. researchgate.net |

Integration of Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry is an indispensable tool in modern drug design, enabling the rational design and optimization of lead compounds like this compound before committing to costly and time-consuming synthesis. dntb.gov.ua Future research will leverage increasingly sophisticated computational methods to predict and refine the biological activity of chromene derivatives.

Molecular Docking and Virtual Screening: These techniques are used to predict the binding affinity and orientation of a ligand within the active site of a biological target. bac-lac.gc.caglobalresearchonline.net For chromene derivatives, virtual screening of large compound libraries against targets like aromatase and various kinases has been employed to identify promising candidates. frontiersin.org

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, orbital energies, and reactivity of molecules. nih.gov This is crucial for a compound like this compound, where the fluorine and cyano groups significantly alter the electron distribution, impacting target interactions.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach provides a higher level of accuracy for studying enzyme mechanisms and ligand-receptor interactions by treating the active site with quantum mechanics and the surrounding protein with molecular mechanics. dntb.gov.ua

ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound are critical for early-stage drug development, helping to identify candidates with favorable drug-like properties and reducing late-stage failures. frontiersin.org

Table 2: Application of Computational Tools in Chromene Derivative Research

| Computational Method | Application in Drug Design | Relevance for this compound |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinity to protein targets. globalresearchonline.net | Identifying potential binding interactions with targets like tubulin, kinases, or DNA gyrase B. bac-lac.gc.caglobalresearchonline.net |

| Virtual Screening | Screens large libraries of compounds against a specific target. frontiersin.org | Efficiently identifying novel biological targets or optimizing the scaffold for known targets. |

| DFT Calculations | Analyzes electronic structure, reactivity, and vibrational frequencies. nih.gov | Understanding how the fluoro- and cyano- groups influence binding affinity and reaction mechanisms. |

| QM/MM Simulations | Provides high-accuracy modeling of enzyme active sites and reaction pathways. dntb.gov.ua | Elucidating the precise molecular interactions and catalytic mechanisms involving the chromene core at the quantum level. |

| ADMET Profiling | Predicts pharmacokinetic and toxicity properties of drug candidates. frontiersin.org | Early assessment of drug-likeness, helping to prioritize derivatives with better bioavailability and lower toxicity. |

Deeper Mechanistic Characterization of Biological Activities at a Molecular Level

While many chromene derivatives have demonstrated potent biological activity, a deep understanding of their molecular mechanisms of action is often lacking. Future research on this compound must focus on elucidating the precise pathways through which it exerts its effects. The 4-aryl, 3-cyano, and 2-amino groups have been identified as crucial for the cytotoxic activity of some chromene series. researchgate.net

Key research objectives should include:

Target Identification and Validation: Moving beyond preliminary screening to definitively identify the direct molecular targets. This can involve techniques like chemical proteomics and thermal shift assays.

Elucidation of Downstream Pathways: Once a target is validated, studies should focus on the downstream signaling cascades that are affected. For example, some chromenes induce apoptosis and cell cycle arrest by disrupting microtubule polymerization. mdpi.com Research should clarify if this compound acts similarly or through a novel mechanism.

Structural Biology: Obtaining X-ray crystal structures or cryo-EM data of the compound bound to its target protein would provide invaluable, atomic-level insight into the binding mode, confirming computational predictions and guiding further optimization. mdpi.com

Exploration of New Biological Targets and Therapeutic Areas for Chromene Derivatives

The chromene scaffold is remarkably versatile, showing promise in a multitude of therapeutic areas. orientjchem.org While anticancer and anti-inflammatory activities are well-documented, the unique electronic properties of this compound may make it particularly suited for novel applications. wisdomlib.orgmdpi.com

Emerging therapeutic areas for exploration include:

Oncology: Beyond general cytotoxicity, specific targets are being pursued. Chromene derivatives have been investigated as inhibitors of Src kinases, aromatase, and tubulin, with some showing efficacy against multi-drug resistant cancer cell lines. frontiersin.orgmdpi.com The potential against aggressive cancers like triple-negative breast cancer (TNBC) is a particularly promising frontier. mdpi.com

Infectious Diseases: Chromenes have demonstrated antibacterial, antifungal, and antiviral (including anti-HIV) properties. researchgate.netorientjchem.org The exploration of their potential as antitubercular agents is also a significant area of interest, addressing a major global health challenge. wisdomlib.org

Neurodegenerative Diseases: Some chromene derivatives are being investigated for activity against Alzheimer's and Parkinson's disease, highlighting their potential to cross the blood-brain barrier and interact with targets in the central nervous system. researchgate.net

Inflammatory Disorders: Certain chromenes act as selective COX-2 inhibitors, offering a potential advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs). wisdomlib.org

Table 3: Established and Emerging Therapeutic Applications for the Chromene Scaffold

| Therapeutic Area | Specific Target/Application | Supporting Findings |

|---|---|---|

| Oncology | Tubulin polymerization inhibitors, Src kinase inhibitors, Aromatase inhibitors. frontiersin.orgmdpi.com | Activity against various cancer cell lines including lung, colon, and chemo-resistant types. mdpi.com |

| Anti-inflammatory | Selective COX-2 inhibition. wisdomlib.org | Higher potency and efficacy reported compared to some traditional NSAIDs. wisdomlib.org |

| Antimicrobial | Antibacterial (e.g., against Staphylococcus aureus), Antifungal. wisdomlib.org | Potential to combat antibiotic resistance. wisdomlib.org |

| Antiviral | Anti-HIV activity. researchgate.netorientjchem.org | The chromene nucleus is being explored for the development of new antiviral agents. |

| Antitubercular | Inhibition of Mycobacterium tuberculosis. wisdomlib.org | Could lead to new therapeutic agents against a persistent global disease. wisdomlib.org |

| Neuroprotection | Potential treatment for Alzheimer's and Parkinson's disease. researchgate.net | Glabridin, a natural chromene, is studied for its role in Alzheimer's disease. mdpi.com |

Q & A

Q. What synthetic methodologies are recommended for 5-Fluoro-2H-chromene-3-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves a multi-component cyclization reaction. A common approach is the use of α-cyanocinnamonitrile derivatives with substituted phenols under basic catalysis. For example, piperidine has been employed as a catalyst in ethanol to facilitate the formation of the chromene core, as demonstrated in the synthesis of structurally similar 4H-chromene derivatives . Key optimization parameters include:

- Temperature : Heating to reflux (≈80°C) to accelerate cyclization.

- Catalyst loading : 0.5–1.0% v/v piperidine for efficient ring closure.

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance yields for electron-deficient substrates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques is critical:

- IR Spectroscopy : Identifies functional groups such as the nitrile (–CN, ≈2,204 cm⁻¹) and fluorine substituents (C–F stretch, ≈1,100 cm⁻¹), as seen in related chromene-3-carbonitriles .

- NMR Spectroscopy :

- ¹H NMR : Resonances for aromatic protons (δ 6.5–8.0 ppm) and the chromene ring system.

- ¹³C NMR : Distinct signals for the nitrile carbon (≈115–120 ppm) and fluorinated aromatic carbons.

- LCMS : Confirms molecular ion peaks (e.g., [M]⁻ at m/z 215 for C₁₀H₅FNO) and fragmentation patterns .

Q. How can purification strategies be optimized for this compound?

Methodological Answer:

- TLC Monitoring : Use silica gel plates with a hexane/ethyl acetate (7:3) system (Rf ≈0.4–0.5 for similar chromene derivatives) to track reaction progress .

- Column Chromatography : Employ gradient elution (hexane to ethyl acetate) to isolate the product.

- Recrystallization : Ethanol or acetonitrile is preferred for high-purity crystals, as demonstrated for fluorophenyl-substituted chromenes .

Advanced Research Questions

Q. How can mechanistic studies elucidate the cyclization pathway of this compound?

Methodological Answer: Mechanistic insights can be derived from:

- Kinetic Studies : Monitor reaction intermediates via in situ NMR or quenching experiments.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map energy barriers for ring closure and fluorine’s electronic effects .

- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in the chromene oxygen atom.

Q. How should researchers resolve contradictions in reported spectroscopic data for fluorinated chromene derivatives?

Methodological Answer:

- Cross-Validation : Compare data across multiple techniques (e.g., IR, NMR, X-ray crystallography) to confirm structural assignments. For example, X-ray diffraction of 4-(4-fluorophenyl)-chromene derivatives resolved ambiguities in dihedral angles and hydrogen bonding .

- Solvent Effects : Note that NMR chemical shifts vary with solvent polarity; DMSO-d₆ may deshield protons compared to CDCl₃.

- Crystal Polymorphism : Different crystal forms (e.g., monoclinic vs. triclinic) can alter melting points and spectroscopic profiles .

Q. What strategies are recommended for designing this compound derivatives with enhanced biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Modify substituents at positions 2, 4, and 5 to assess impacts on bioactivity. For example:

- Electron-Withdrawing Groups (e.g., –NO₂ at position 5) may enhance binding to enzyme active sites.

- Bulkier Substituents : Introduce aryl groups (e.g., 4-fluorophenyl) to improve lipophilicity and membrane permeability .

- Click Chemistry : Attach triazole moieties via copper-catalyzed azide-alkyne cycloaddition for targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.